molecular formula C17H12Cl2N2O2 B2829433 2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-40-4

2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole

Cat. No.: B2829433
CAS No.: 477887-40-4
M. Wt: 347.2
InChI Key: ORKYITWDIBNNKL-KEBDBYFISA-N
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Description

2-Chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole is a halogenated indole derivative featuring a 2-chloro substituent on the indole core, a methyl group at the 1-position, and a complex substituent at the 3-position. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation. Its synthesis likely involves condensation reactions between indole aldehydes and hydroxylamine derivatives, followed by benzoylation, akin to methodologies described for structurally related compounds .

Properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-21-15-8-3-2-7-13(15)14(16(21)19)10-20-23-17(22)11-5-4-6-12(18)9-11/h2-10H,1H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKYITWDIBNNKL-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

    Introduction of the Benzoyloxyimino Group: The chlorinated indole is reacted with 3-chlorobenzoyl chloride and hydroxylamine hydrochloride to form the benzoyloxyimino group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the benzoyloxyimino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The indole core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols; solvents like DMF or DMSO; catalysts like palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while oxidation can produce a nitro-indole derivative.

Scientific Research Applications

2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of halogenated indole derivatives and benzoyl-containing heterocycles. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Analogues from Indole-Based Systems

  • Compound 77 (3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole) : Substituents: 7-Chloro on indole, imidazole-linked indole at position 3. Molecular Weight: 345.09 g/mol (vs. ~367.21 g/mol for the target compound). Key Differences: The imidazole bridge in Compound 77 introduces a rigid, planar structure, whereas the target compound’s oxyimino-benzoyl group provides conformational flexibility. Synthetic Yield: Not explicitly stated, but purification via silica column chromatography is common.
  • Compound 78 (4-Bromo variant) :

    • Substituents : 4-Bromo on indole.
    • Impact of Halogen Position : Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine in the target compound.
  • Thiosemicarbazide Derivatives (e.g., 1-(3-Chlorobenzoyl)-4-(4-fluorophenyl)thiosemicarbazide) : Core Structure: 3-Chlorobenzoyl group linked to thiosemicarbazide. Yields: 85–96%, indicating efficient synthesis despite varying halogen substituents (F, Cl, Br, I).

Benzoyl-Containing Heterocycles

  • N-(4–(2-(3-Chlorobenzoyl)hydrazine-1-carbonyl)phenyl)-2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamide (13c) : Substituents: 3-Chlorobenzoyl hydrazine linked to a benzoxazole-thioacetamide. Spectroscopic Data: IR peaks at 1657 cm⁻¹ (C=O) and 3279 cm⁻¹ (NH), comparable to expected stretches in the target compound.
  • Cinidon-ethyl :

    • Structure : Ethyl ester with dichlorophenyl and isoindole groups.
    • Application : Herbicide, highlighting the role of chlorinated aromatic systems in agrochemical activity.

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 77 Thiosemicarbazide 3
Molecular Weight ~367.21 g/mol 345.09 g/mol 316.73 g/mol (for 4-F variant)
Halogen Substituents 2-Cl (indole), 3-Cl (benzoyl) 7-Cl (indole) 3-Cl (benzoyl), 4-F (phenyl)
Key Functional Groups Oxyimino-benzoyl Imidazole-indole Thiosemicarbazide
Synthetic Yield Not reported Not reported 85–96%
1H NMR Features Expected peaks: ~2.5 ppm (CH3), 8–9 ppm (imino CH, aromatic H) 7.2–8.1 ppm (aromatic H) 7.3–8.2 ppm (aromatic H)

Biological Activity

The compound 2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole is a member of the indole family, which has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H14ClN3O2\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_3\text{O}_2

This structure features a chloro substituent and an imino group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various human cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that This compound shows potent cytotoxicity against a panel of cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
HeLa (Cervical)5.0
MCF-7 (Breast)7.2
A549 (Lung)6.5
HT-29 (Colon)4.8

These values indicate that the compound is particularly effective against cervical and colon cancer cells.

The mechanism by which This compound exerts its cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Flow cytometry analysis has shown that treatment with this compound leads to an increase in early and late apoptotic cells. For instance, at concentrations corresponding to its IC50, approximately 15% of HeLa cells exhibited early signs of apoptosis, while higher concentrations resulted in up to 30% late apoptotic cells .

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of indole derivatives. In particular:

  • The chloro group enhances lipophilicity, improving cell membrane penetration.
  • The imino moiety is crucial for interaction with biological targets, potentially affecting enzyme inhibition or receptor binding.

Research indicates that modifications to these groups can lead to variations in potency and selectivity against different cancer types .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Study on Xenograft Models : In a study using xenograft models of human tumors in mice, administration of the compound resulted in a significant reduction in tumor volume compared to controls .
  • Combination Therapy : Combining this compound with standard chemotherapeutics such as cisplatin showed synergistic effects, enhancing overall efficacy and reducing side effects associated with higher doses of chemotherapy .

Q & A

Q. What are effective synthetic routes for 2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 3-formyl-1-methylindole with hydroxylamine to form the oxime intermediate. Use acetic acid as a catalyst under reflux (80–100°C, 3–5 hours) .
  • Step 2: Acylation with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM at 0–5°C to minimize side reactions .
  • Purification: Column chromatography with 70:30 ethyl acetate/hexane yields pure product (42–68% yield) .
    Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid over-acylation.

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR: Assign peaks based on substituent effects. The imino proton (CH=N) appears at δ 8.2–8.5 ppm, while the 1-methyl group resonates at δ 3.8–4.0 ppm. Aromatic protons from the 3-chlorobenzoyl group show splitting patterns between δ 7.3–8.0 ppm .
  • HRMS: Confirm molecular ion [M+H]+ with <2 ppm error. Use electrospray ionization (ESI) for high accuracy .
  • XRD (if crystalline): Refine data using SHELXL for bond-length/angle validation .

Advanced Research Questions

Q. How can contradictions in molecular structure determination be resolved?

Methodological Answer: Conflicting data (e.g., NMR vs. XRD) arise from dynamic effects or crystallographic disorder:

  • Dynamic NMR: Perform variable-temperature NMR to assess conformational flexibility (e.g., imino group rotation) .
  • High-Resolution XRD: Collect data at 100 K to reduce thermal motion artifacts. Use SHELX for refinement and validate with R-factors (<5%) .
  • DFT Calculations: Compare experimental and computed NMR/IR spectra to identify discrepancies in tautomeric forms .

Q. How to design experiments to assess antitumor activity?

Methodological Answer: Adopt a tiered pharmacological approach:

  • In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values <10 μM indicate potency .
  • Mechanistic Studies:
    • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to identify G1/S arrest .
    • Apoptosis Assays: Measure caspase-3/7 activation via fluorometric kits .
  • In Vivo Models: Administer 10–50 mg/kg (IP) in xenograft mice. Monitor tumor volume and toxicity biomarkers (ALT, creatinine) .

Q. How to analyze substituent effects on biological activity?

Methodological Answer: Conduct structure-activity relationship (SAR) studies:

  • Modify Substituents:

    PositionModificationBiological Impact
    3-ChlorobenzoylReplace with 4-Fluorobenzoyl↓ Antitumor activity (IC50 >20 μM)
    1-MethylSubstitute with ethyl groupAlters metabolic stability
  • Computational Modeling: Use MOE software to calculate LogP and polar surface area. Correlate with cytotoxicity data .

  • Crystallographic Studies: Compare binding modes in target proteins (e.g., tubulin) via molecular docking .

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